molecular formula C11H12N2O B13613144 3-(2,3-Dimethylphenyl)isoxazol-5-amine

3-(2,3-Dimethylphenyl)isoxazol-5-amine

Cat. No.: B13613144
M. Wt: 188.23 g/mol
InChI Key: BKWZTLUHYWOCEW-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)isoxazol-5-amine is a chemical compound with the molecular formula C11H12N2O. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)isoxazol-5-amine typically involves the reaction of 2,3-dimethylphenylhydrazine with an appropriate nitrile oxide. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride under basic conditions. The reaction proceeds via a 1,3-dipolar cycloaddition to form the isoxazole ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the isoxazole moiety .

Scientific Research Applications

3-(2,3-Dimethylphenyl)isoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethylphenyl)isoxazol-5-amine is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C11H12N2O/c1-7-4-3-5-9(8(7)2)10-6-11(12)14-13-10/h3-6H,12H2,1-2H3

InChI Key

BKWZTLUHYWOCEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NOC(=C2)N)C

Origin of Product

United States

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